
N-Boc-Pyrrolidin-2-(R)-ylboronic acid
Overview
Description
N-Boc-Pyrrolidin-2-®-ylboronic acid: is a boronic acid derivative that contains a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Boc-Pyrrolidin-2-®-ylboronic acid typically begins with commercially available pyrrolidine derivatives.
Boc Protection: The pyrrolidine ring is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Boronic Acid Formation: The protected pyrrolidine is then subjected to borylation reactions using reagents like bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of N-Boc-Pyrrolidin-2-®-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2.1. Suzuki-Miyaura Coupling Reaction
One of the most notable reactions involving N-Boc-Pyrrolidin-2-(R)-ylboronic acid is the Suzuki-Miyaura coupling reaction. This reaction is pivotal for forming biaryl compounds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst.
- Reaction Overview :
- Findings : Recent studies have shown that this compound exhibits high reactivity in this coupling process, yielding favorable results under mild conditions. The reaction can be facilitated by photocatalysis, which enhances the efficiency of the transformation by enabling lower activation energies and milder conditions .
2.2. Borylation Reactions
Borylation reactions involve the introduction of a boron atom into organic molecules, which can be achieved using this compound as a reagent.
- Mechanism : The mechanism typically involves the generation of radicals or electrophilic species that can react with nucleophiles to form new carbon-boron bonds. This process is essential for synthesizing complex organic molecules and pharmaceuticals.
- Research Findings : Studies indicate that borylation can be catalyzed by various transition metals, including nickel and palladium, allowing for selective functionalization of aromatic compounds .
2.3. Hydrolysis and Deprotection Reactions
The Boc protecting group in this compound can be removed under acidic conditions, allowing for the generation of free amines.
Scientific Research Applications
Chemistry: N-Boc-Pyrrolidin-2-®-ylboronic acid is widely used in organic synthesis as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of chiral compounds and in asymmetric synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for boron-containing biomolecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Boc-Pyrrolidin-2-®-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling reactions and enzyme inhibition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
N-Boc-Pyrrolidine: A similar compound without the boronic acid group, used in organic synthesis.
Pyrrolidine-2-boronic acid: Lacks the Boc protecting group but retains the boronic acid functionality.
N-Boc-Pyrrolidin-2-yl-acetic acid: Contains an acetic acid group instead of a boronic acid group.
Uniqueness: N-Boc-Pyrrolidin-2-®-ylboronic acid is unique due to the presence of both the Boc protecting group and the boronic acid functionality. This combination allows for selective reactions and protection-deprotection strategies in complex synthetic routes, making it a versatile reagent in organic synthesis and medicinal chemistry.
Biological Activity
N-Boc-Pyrrolidin-2-(R)-ylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of serine proteases. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring and tert-butyloxycarbonyl (Boc) protecting group. Its chemical formula is . The unique structural features allow it to form reversible covalent bonds with diols and other nucleophiles, which is critical for its biological interactions.
The primary biological activity of this compound lies in its ability to inhibit serine proteases. These enzymes play vital roles in various biological processes, including digestion, immune response, and blood coagulation. By effectively interacting with the active sites of these enzymes, this compound can selectively inhibit their function, making it a potential therapeutic agent.
Inhibition of Serine Proteases
- Selectivity : this compound exhibits selectivity against specific serine proteases, which could be advantageous in therapeutic applications where targeting particular pathways is crucial.
- Case Studies : Research has demonstrated that this compound can significantly reduce the activity of certain proteases involved in disease processes, suggesting its potential utility in treating conditions like cancer or inflammatory diseases .
Binding Affinity Studies
Recent studies have focused on the binding affinities of this compound to various biological targets. For instance, its interaction with fibroblast activation protein (FAP) has been explored, revealing promising results that indicate its potential as a pharmacophore in targeted cancer therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key differences:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-Boc-Pyrrolidin-2-(S)-ylboronic acid | Similar pyrrolidine structure | Different stereochemistry affecting activity |
Proline Boronic Acid | Contains proline instead of pyrrolidine | Primarily used for protease inhibition |
1-N-Boc-pyrrolidin-2-yl-boronic acid | Same core structure | Variations in substituents influence reactivity |
N-Acetyl-D-Ala-boroPro | Dipeptide containing boronic acid | Exhibits different binding profiles |
This compound stands out due to its specific stereochemistry and unique reactivity patterns compared to these similar compounds, which enhances its effectiveness in certain biological contexts.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine ring is synthesized.
- Boronation : The introduction of the boron atom is achieved through a reaction with boron reagents.
- Protection : The Boc group is added to protect the amine functionality during subsequent reactions.
These steps are critical for ensuring the compound retains its biological activity while allowing for further modifications if necessary.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-Boc-Pyrrolidin-2-(R)-ylboronic acid, and how is stereochemical integrity ensured?
- Methodological Answer : The synthesis typically involves three critical steps: (i) Boc protection of the pyrrolidine amine to prevent unwanted side reactions, (ii) introduction of the boronic acid group via palladium-catalyzed borylation or transmetallation, and (iii) chiral resolution (e.g., chiral HPLC or enzymatic resolution) to isolate the (R)-enantiomer. For example, stereochemical confirmation relies on and polarimetry, with specific coupling constants () and optical rotation values compared to literature data . Purity (>95% by GC/HPLC) is ensured through column chromatography or recrystallization, as noted in catalog specifications .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR verify the Boc group (tert-butyl signals at ~1.4 ppm) and boronic acid moiety (characteristic B-O peaks).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection monitors purity (>95% per supplier specifications) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H] at m/z 212.1) .
- Polarimetry : Optical rotation values ([α]) distinguish the (R)-enantiomer from racemic mixtures .
Q. What storage and handling protocols are recommended for this compound?
- Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) to prevent boronic acid degradation via protodeboronation. Use anhydrous solvents (e.g., THF, DMF) in reactions to avoid hydrolysis. Safety data sheets recommend PPE (gloves, goggles) due to potential respiratory irritation .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized, particularly regarding the Boc group’s stability?
- Methodological Answer :
- Base Selection : Use mild bases (e.g., KCO) to avoid Boc deprotection. Strong bases (e.g., NaOH) may cleave the tert-butyloxycarbonyl group.
- Catalyst Systems : Pd(PPh) or PdCl(dppf) in toluene/ethanol mixtures at 60–80°C enhance coupling efficiency.
- Monitoring : Track Boc stability via TLC or in situ IR spectroscopy. If deprotection occurs, post-reaction Boc re-protection may be necessary .
Q. What are common sources of variability in reaction yields, and how can they be mitigated?
- Methodological Answer :
- Purity Variability : Supplier-dependent purity (e.g., 95% vs. 97%) impacts stoichiometry. Pre-purify the compound via flash chromatography if necessary .
- Moisture Sensitivity : Use rigorously dried solvents and Schlenk techniques to minimize boronic acid decomposition.
- Stereochemical Drift : Conduct reactions under inert atmospheres to prevent racemization, confirmed by chiral HPLC .
Q. How should researchers address contradictions in literature regarding this compound’s reactivity?
- Methodological Answer :
- Comparative Replication : Reproduce conflicting studies with standardized conditions (solvent, catalyst, temperature).
- Data Triangulation : Cross-validate results using multiple techniques (e.g., for boron speciation, kinetic studies).
- Contextual Analysis : Consider differences in substrate electronic effects or steric hindrance from the pyrrolidine ring .
Properties
IUPAC Name |
[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIUYLRUCQCTST-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676798 | |
Record name | [(2R)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149716-78-9 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149716-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(2R)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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